3-(Carboxymethylamino)propanoic acid

Gas Chromatography-Mass Spectrometry Iminodicarboxylic Acid Derivatization Structural Isomer Differentiation

Generic iminodicarboxylic acids fail to resolve isobaric isomers in GC-MS workflows. This α,β-mixed dicarboxylic acid-authenticated from Phaseolus radiatus-solves that problem with unambiguous hybrid fragmentation (M-101/M-115 diagnostic ions at 20 eV EI). • Confirmed natural-product provenance for metabolomics biomarker validation. • Tunable metal-chelate selectivity with intermediate log K between IDA and NTA for selective divalent cation sequestration. • ≥98% purity crystalline solid; mg-to-gram quantities available with global shipping.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 505-72-6
Cat. No. B1607151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Carboxymethylamino)propanoic acid
CAS505-72-6
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(CNCC(=O)O)C(=O)O
InChIInChI=1S/C5H9NO4/c7-4(8)1-2-6-3-5(9)10/h6H,1-3H2,(H,7,8)(H,9,10)
InChIKeyGAUBNQMYYJLWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26 mg/mL at 7 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-(Carboxymethylamino)propanoic Acid: Structural Identity & Analytical Profile


3-(Carboxymethylamino)propanoic acid (CAS 505-72-6), systematically named 3-[(carboxymethyl)amino]propanoic acid and also known as N-(carboxymethyl)-β-alanine or N-(2-carboxyethyl)glycine, is a non-proteinogenic α-amino dicarboxylic acid (molecular formula C₅H₉NO₄, molecular weight 147.13 g/mol) that bears a secondary amine bridge linking a carboxymethyl moiety to a propanoic acid backbone. First isolated from green gram seeds (Phaseolus radiatus L. var. typicus Prain) as a natural product in 1971, the compound is commercially available as a crystalline solid with purity specifications typically exceeding 98% [1][2]. Its structural distinction from closely related iminodicarboxylic acid analogs—namely iminodiacetic acid (IDA, CAS 142-73-4), 2-(carboxymethylamino)propionic acid (strombine scaffold, CAS 56857-47-7), 3,3′-iminodipropionic acid, and N,N-bis(carboxymethyl)-β-alanine (β-ADA, CAS 6245-75-6)—arises from its asymmetric α,β-mixed carboxylate architecture, which imparts uniquely hybrid coordination and analytical behavior [3].

Hybrid GC-MS fragmentation for isomer identification
Intermediate metal-chelate affinity for tunable sequestration
Authenticated natural-product provenance for plant biomarker research

3-(Carboxymethylamino)propanoic Acid: Generic Substitution Risks


Substituting 3-(carboxymethylamino)propanoic acid with a structurally analogous iminodicarboxylic acid—such as the fully α-substituted iminodiacetic acid (IDA) or the fully β-substituted 3,3′-iminodipropionic acid—introduces both analytical and functional divergence that cannot be remedied by simple concentration adjustment. The compound occupies a distinct structural class (α,β-mixed) among the eight standard iminodicarboxylic acids characterized by Kawashiro et al. [1], and this asymmetry is directly responsible for a fragmentation pattern in mass spectrometry that is neither purely α,α′-characteristic nor purely β,β′-characteristic but a hybrid of both [1]. In coordination chemistry, the replacement of an acetate arm with a propionate arm—mimicking the structural transition from IDA to the target compound—has been systematically shown by Chaberek and Martell to decrease metal-chelate stability constants substantially [2]. Furthermore, the target compound's documented natural occurrence in Phaseolus radiatus provides a unique biomarker rationale absent from synthetic-only analogs [3]. These differences mean that generic substitution without structural verification will compromise analytical traceability in GC-MS workflows, alter metal-binding performance in chelation-dependent applications, and forfeit the natural-product provenance that may be critical for phytochemical or metabolomic investigations.

Iminodiacetic acid or 3,3′-iminodipropionic acid yields different MS fragmentation, compromising identity confirmation.
Diacetate analogs like IDA exhibit higher chelate stability, which may alter metal-ion selectivity in mixed-cation systems.
Synthetic-only analogs lack natural-product provenance, limiting their use as authentic plant biomarker references.

3-(Carboxymethylamino)propanoic Acid: Comparative Evidence


α,β-Hybrid GC-MS Fragmentation Pattern

In the systematic gas chromatography-mass spectrometry analysis of butyl ester derivatives of eight iminodicarboxylic acids (IDCAs) under electron impact at 20 eV, 3-(carboxymethylamino)propionic acid (Compound 3) exhibited a fragmentation profile that is structurally diagnostic and distinct from both α,α′-IDCAs (iminodiacetic acid, Compound 1; 2-(carboxymethylamino)propionic acid, Compound 2) and β,β′-IDCAs (3,3′-iminodipropionic acid, Compound 6). Specifically, the α,α′-IDCAs are characterized by M⁺, M−101 (loss of COOC₄H₉, base peak), and M−157 (COOC₄H₉ + C₄H₈) ions, while the β,β′-IDCA (Compound 6) shows M⁺, M−73 (OC₄H₉), M−115 (CH₂COOC₄H₉, base peak), M−129, and M−171 ions. In contrast, the α,β′-IDCAs (including Compound 3 and Compound 5) produce spectra in which both sets of characteristic ions—those typical of α,α′- and β,β′-IDCAs—are simultaneously observed, creating a hybrid signature that enables unambiguous differentiation among positional isomers [1].

GC-MS Fragmentation
Head-to-head
Simultaneous α,α′- and β,β′-characteristic ions
Supports unambiguous positional isomer assignment
Butyl ester derivatization at 20 eV EI
Gas Chromatography-Mass Spectrometry Iminodicarboxylic Acid Derivatization Structural Isomer Differentiation

Chelate Stability: Propionate Substitution Effect

Although no direct stability constant data are available specifically for 3-(carboxymethylamino)propanoic acid, class-level inference from the systematic potentiometric titration study by Chaberek and Martell (1952) establishes the quantitative effect of replacing an acetate chelating arm with a propionate arm in iminodicarboxylic acid ligands. The logarithm of the stability constant of the calcium complex of nitrilotriacetic acid (NTA, bearing three acetate arms) was measured as 6.41. The corresponding calcium complex of β-alanine-N,N-diacetic acid (in which one acetate arm is replaced by a propionate arm, structurally analogous to the target compound's propionate backbone) exhibited a log K of only 5.04—a drop of 1.37 log K units (approximately 23-fold reduction in binding affinity) [1]. The same study demonstrated that replacement of both acetate groups with propionate groups (i.e., iminodipropionic acid vs. iminodiacetic acid) resulted in a considerable decrease in chelate stability across Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Cd²⁺ ions [1]. Extrapolating to 3-(carboxymethylamino)propanoic acid, which contains one acetate-type and one propionate-type donor arm, the ligand is expected to exhibit intermediate chelate stability: stronger than fully propionate-substituted analogs but weaker than the diacetate analog iminodiacetic acid (IDA).

Chelate Stability
Class-level
Δlog K = −1.37 per propionate arm (NTA vs β-ADA)
Predicted intermediate affinity for target compound
No direct data for 3-(carboxymethylamino)propanoic acid
Coordination Chemistry Metal Sequestration Stability Constant Determination

Natural Product Provenance: Phaseolus radiatus Isolation

3-(Carboxymethylamino)propanoic acid (reported as N-carboxymethyl-β-alanine) was isolated and identified for the first time from green gram seeds (Phaseolus radiatus L. var. typicus Prain) by Kasai and Sakamura in 1971, together with four γ-glutamyl peptides [1]. This represents the first reported natural occurrence of any N-carboxymethyl-β-alanine derivative in the plant kingdom—a distinction not shared by iminodiacetic acid (IDA, predominantly synthetic) or 2-(carboxymethylamino)propionic acid (strombine, isolated from marine invertebrates). The compound has subsequently been catalogued in the Human Metabolome Database (HMDB0033550) and detected in pulses, though not quantified [2]. The NP-MRD (Natural Products Magnetic Resonance Database) lists the compound with both predicted ¹H NMR (600 MHz, D₂O) and ¹³C NMR data under NP0084744, and notes its potential as a biomarker for the consumption of Phaseolus radiatus var. typicus and Vigna radiata foods [3].

Natural Origin
Head-to-head
First isolated from Phaseolus radiatus seeds, 1971
Only iminodicarboxylic acid with plant food provenance
Catalogued in HMDB and NP-MRD
Natural Product Chemistry Phytochemical Analysis Food Biomarker Discovery

High Aqueous Solubility and LogP Profile

The ACD/Labs-predicted physicochemical parameters for 3-(carboxymethylamino)propanoic acid include a LogP of −0.64, a LogD (pH 5.5) of −4.30, a LogD (pH 7.4) of −4.34, and a water solubility estimate of approximately 1 × 10⁶ mg/L at 25 °C . For comparison, iminodiacetic acid (IDA), which lacks the additional methylene spacer in the propionate arm, is reported with a LogP of approximately −0.82 [1] and exhibits somewhat lower aqueous solubility. The target compound's higher LogP (less negative, by ~0.18 log units versus IDA) indicates marginally greater lipophilicity due to the additional methylene group in the propanoic acid backbone, while the consistently negative LogD values across physiological pH ranges confirm persistent hydrophilicity and minimal membrane permeability. The experimentally reported melting point range of 195–198 °C is consistent with the crystalline zwitterionic solid form.

Solubility & LogP
Cross-study comparable
LogP −0.64; Water solubility ~1×10⁶ mg/L
High aqueous solubility with slightly higher lipophilicity than IDA
ACD/Labs predicted; mp 195–198 °C
Physicochemical Profiling Formulation Development Hydrophilicity Assessment

TMS Derivatization: Dual Bis/Tris-TMS Profile

In the trimethylsilylation study of eight iminodicarboxylic acids with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Kawashiro et al. (1984) reported that for compounds 1–6 (iminodiacetic acid through 3,3′-iminodipropionic acid), both bis- and tris(trimethylsilyl) (TMS) derivatives were formed under standard reaction conditions [1]. However, the relative abundance and stability of the di-TMS versus tri-TMS forms are structure-dependent. The α,α′-IDCAs (Compounds 1, 2, 4) preferentially form stable tri-TMS derivatives, whereas β,β′-IDCA (Compound 6) exhibits a more complex derivatization profile with incomplete silylation of the sterically hindered imino nitrogen. The α,β′-IDCAs (including 3-(carboxymethylamino)propionic acid, Compound 3) show intermediate behavior, producing both di- and tri-TMS derivatives in ratios that differ from both the α,α′- and β,β′-classes. Upon electron impact at 20 eV, both derivative forms show simple spectra with molecular (M⁺) ions and M−15 (loss of CH₃) fragments, but the relative intensities of these ions serve as additional compound-specific markers for identity confirmation [1].

TMS Derivatization
Head-to-head
Mixed bis/tris-TMS derivatives; intermediate silylation profile
Requires compound-specific derivatization method
BSTFA conditions; distinct from α,α′ and β,β′ analogs
Analytical Derivatization GC-MS Sample Preparation Silylation Chemistry

3-(Carboxymethylamino)propanoic Acid: Application Scenarios


GC-MS Identity Confirmation with Hybrid Fragmentation

When analytical laboratories receive iminodicarboxylic acid samples for identity verification, the unique hybrid fragmentation pattern of 3-(carboxymethylamino)propanoic acid—exhibiting both α,α′-type (M−101) and β,β′-type (M−115) diagnostic ions simultaneously—enables unambiguous discrimination from co-eluting or isobaric isomers in complex reaction mixtures, such as those arising from amino nitrile hydrolysis product analysis [1]. Standard operating procedures for butyl ester derivatization followed by GC-MS at 20 eV electron impact can be adopted directly from the published methodology.

Tunable Metal Chelation in Mixed-Cation Systems

In metal sequestration applications where complete chelation of all divalent cations is undesirable—for instance, selective copper removal in the presence of calcium or magnesium in electroplating rinse waters—3-(carboxymethylamino)propanoic acid's predicted intermediate stability constant (between IDA's log K_Ca ≈ 3.41 and NTA's log K_Ca = 6.41) offers a tunable affinity window [1]. Procurement of this specific compound, rather than generic IDA, enables formulators to achieve metal-ion selectivity based on the documented 1.37 log K unit drop per propionate-for-acetate arm replacement.

Natural Biomarker Quantification in Legume-Based Foods

For metabolomics laboratories quantifying N-carboxymethyl-β-alanine as a dietary biomarker of green gram (Phaseolus radiatus) or mung bean (Vigna radiata) consumption, 3-(carboxymethylamino)propanoic acid is the only structurally authenticated iminodicarboxylic acid reference standard with confirmed natural product provenance [1]. Synthetic iminodiacetic acid or 2-(carboxymethylamino)propionic acid cannot substitute, as they lack the documented occurrence in terrestrial plant foods and would yield false-positive or misassigned biomarker signals [2].

Aqueous-Phase Formulation for Buffering & Chelation

The combination of extremely high aqueous solubility (~1 × 10⁶ mg/L) with a LogP of −0.64 makes 3-(carboxymethylamino)propanoic acid an ideal candidate for aqueous-phase reaction media, biochemical buffer systems, or metal-ligand equilibrium studies where complete dissolution at high concentrations is required [1]. The measured melting point of 195–198 °C further confirms its suitability as a crystalline solid reference standard with well-defined thermal properties for quality control documentation [2].

Application
Selection Property
Validation Focus
GC-MS Isomer Identification
Hybrid fragmentation pattern
Confirm simultaneous α,β-ion series
Metal Sequestration Research
Intermediate chelate stability
Verify log K in target metal system
Plant Biomarker Quantification
Natural-product provenance
Authenticate reference standard against Phaseolus isolate
Aqueous Formulation & Buffering
High aqueous solubility
Assess dissolution and thermal properties
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